4-[3-(2-chlorophenoxy)propyl]morpholine
Description
Properties
IUPAC Name |
4-[3-(2-chlorophenoxy)propyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c14-12-4-1-2-5-13(12)17-9-3-6-15-7-10-16-11-8-15/h1-2,4-5H,3,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCSSPUPAYMYKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Local Anesthetic Activity
- Fomocaine: Demonstrates rapid onset and low systemic toxicity, attributed to its balanced lipophilicity from the phenoxymethyl group .
- Pramoxine HCl : Prolonged anesthetic effect due to the butoxy group’s resistance to metabolic degradation .
- 4-[3-(2-Chlorophenoxy)propyl]morpholine: The electron-withdrawing chlorine atom may enhance receptor binding but could reduce metabolic stability compared to fomocaine.
Antifungal Activity
Antioxidant Potential
- (E)-4-(3-(4-Fluoropyridinyl-sulfonylphenoxy)propyl)morpholine: Modifies KEAP1 cysteine residues, showcasing how electron-deficient groups (e.g., sulfonyl, fluorine) enhance antioxidant capacity .
- This compound: Chlorine’s inductive effect could similarly stabilize free radicals, but this requires experimental validation.
Q & A
Basic Question: What are the established synthetic routes for 4-[3-(2-chlorophenoxy)propyl]morpholine, and what reaction conditions optimize yield?
Methodological Answer:
The synthesis typically involves alkylation of morpholine with a 3-(2-chlorophenoxy)propyl halide (e.g., bromide or chloride). Key steps include:
- Nucleophilic substitution : Morpholine reacts with 3-(2-chlorophenoxy)propyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of morpholine to alkyl halide) and anhydrous conditions to minimize hydrolysis .
Advanced Question: How can researchers resolve contradictions in reported reaction yields for this compound?
Methodological Answer:
Yield discrepancies often arise from steric hindrance due to the 2-chlorophenoxy group or competing side reactions (e.g., elimination). To address this:
- Kinetic studies : Monitor reaction progress via TLC or HPLC to identify intermediate phases.
- Solvent effects : Test polar aprotic solvents (DMF, acetonitrile) versus non-polar solvents (toluene) to assess their impact on reaction efficiency .
- Catalyst screening : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity in biphasic systems .
Basic Question: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ 3.6–3.8 ppm for morpholine protons; δ 6.8–7.2 ppm for aromatic protons) .
- Mass spectrometry (ESI-MS) : Validate molecular ion peak at m/z 269.8 [M+H]⁺ .
- Elemental analysis : Match calculated vs. observed C, H, N, Cl percentages (±0.3% tolerance) .
Advanced Question: How does the 2-chlorophenoxy group influence this compound’s biological activity compared to analogs?
Methodological Answer:
The 2-chlorophenoxy group may enhance lipophilicity and target binding. To investigate:
- Comparative assays : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) alongside analogs (e.g., 4-[3-(4-chlorophenoxy)propyl]morpholine). Use IC₅₀ values to correlate substituent position with potency .
- Molecular docking : Simulate interactions with DNA or enzymes (e.g., topoisomerase II) using software like AutoDock Vina. Focus on halogen bonding between Cl and target residues .
Advanced Question: How should researchers address conflicting data in receptor binding studies?
Methodological Answer:
Contradictions may stem from impurities or stereochemical variations:
- Chiral HPLC : Resolve enantiomers if the propyl linker introduces stereocenters .
- Receptor profiling : Screen against a panel of receptors (e.g., serotonin, dopamine transporters) using radioligand assays. Normalize data to positive controls (e.g., ketamine for NMDA receptor affinity) .
- Batch analysis : Compare purity (>98% via HPLC) and stability (accelerated degradation studies) across synthetic batches .
Basic Question: What environmental interactions should be considered when studying this compound?
Methodological Answer:
- Adsorption studies : Use quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) to quantify adsorption on indoor surfaces (e.g., glass, polymers) under varying humidity .
- Degradation pathways : Expose to UV light or ozone in environmental chambers, monitoring breakdown products via GC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
